Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate
Overview
Description
Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate is a synthetic organic compound with the molecular formula C15H20I3NO2 This compound is characterized by the presence of three iodine atoms attached to a phenyl ring, an amino group, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate typically involves multiple steps. One common method starts with the iodination of a phenyl ring to introduce the three iodine atoms at the 2, 4, and 6 positions. This is followed by the introduction of an amino group at the 3 position through a substitution reaction. The final step involves the esterification of the resulting compound with ethyl heptanoate under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to remove the iodine atoms or convert the ester group to an alcohol.
Substitution: The iodine atoms can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium iodide (NaI) or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Deiodinated compounds or alcohol derivatives.
Substitution: Compounds with different functional groups replacing the iodine atoms.
Scientific Research Applications
Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential use in diagnostic imaging due to the presence of iodine atoms, which can enhance contrast in imaging techniques.
Industry: Utilized in the development of new materials and as a component in specialized chemical formulations.
Mechanism of Action
The mechanism of action of Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of iodine atoms can enhance its binding affinity to certain proteins, leading to changes in their activity. The amino group can also participate in hydrogen bonding and other interactions, further influencing the compound’s effects on biological systems.
Comparison with Similar Compounds
Similar Compounds
Ethyl 7-(3-amino-2,4,6-diiodophenyl)heptanoate: Similar structure but with two iodine atoms.
Ethyl 7-(3-amino-2,4,6-trifluorophenyl)heptanoate: Similar structure but with fluorine atoms instead of iodine.
Ethyl 7-(3-amino-2,4,6-trichlorophenyl)heptanoate: Similar structure but with chlorine atoms instead of iodine.
Uniqueness
Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate is unique due to the presence of three iodine atoms, which can significantly enhance its properties, such as its ability to participate in diagnostic imaging
Properties
IUPAC Name |
ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20I3NO2/c1-2-21-13(20)8-6-4-3-5-7-10-11(16)9-12(17)15(19)14(10)18/h9H,2-8,19H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRSTVREZNQBLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC1=C(C(=C(C=C1I)I)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20I3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
627.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161466-39-3 | |
Record name | Ethyl 7-(3-amino-2,4,6-triiodophenyl)-heptanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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